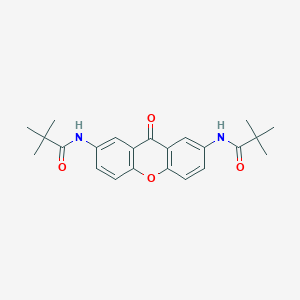

N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide)

Description

N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) is a compound with the molecular formula C23H26N2O4 and a molecular weight of 394.471.

Properties

IUPAC Name |

N-[7-(2,2-dimethylpropanoylamino)-9-oxoxanthen-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-22(2,3)20(27)24-13-7-9-17-15(11-13)19(26)16-12-14(8-10-18(16)29-17)25-21(28)23(4,5)6/h7-12H,1-6H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPAHCABSOHVME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) typically involves the following steps:

Formation of the xanthene core: The xanthene core is synthesized through a condensation reaction between a suitable phthalic anhydride and a resorcinol derivative under acidic conditions.

Introduction of the amide groups: The amide groups are introduced by reacting the xanthene core with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine.

Final coupling: The final coupling involves the reaction of the intermediate product with 2,2-dimethylpropanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the amide groups, using reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) has several scientific research applications, including:

Chemistry: Used as a fluorescent probe in various analytical techniques.

Biology: Employed in the study of cellular processes due to its fluorescent properties.

Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain proteins or nucleic acids, facilitating the study of molecular pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-[7-(2,2-dimethylpropanoylamino)heptyl]-2,2-dimethylpropanamide : This compound shares a similar structural framework but differs in the length of the alkyl chain.

- N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) : Another structurally related compound with variations in the functional groups attached to the xanthene core.

Uniqueness

N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) is unique due to its specific combination of fluorescent properties and structural features, making it particularly useful in applications requiring precise molecular interactions and visualization.

Biological Activity

N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the xanthene family, characterized by a fused ring structure that contributes to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 366.49 g/mol. Its structure can be represented as follows:

Anticancer Properties

Several studies have indicated that N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) exhibits anticancer activity . For instance:

- Cell Proliferation Inhibition : Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways, leading to programmed cell death .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1 phase, effectively halting the progression of cancer cells .

Antioxidant Activity

The compound also displays significant antioxidant properties , which are crucial for mitigating oxidative stress in cells. It has been found to scavenge free radicals effectively and reduce lipid peroxidation levels in vitro .

The biological effects of N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) can be attributed to its ability to modulate various signaling pathways:

- Nuclear Factor-kappa B (NF-kB) Pathway : The compound inhibits NF-kB activation, which is often associated with inflammation and cancer progression .

- Mitogen-Activated Protein Kinases (MAPK) : It influences MAPK signaling pathways that are critical for cell growth and differentiation .

Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) in tumor-bearing mice. The results indicated a significant reduction in tumor volume compared to controls, suggesting its potential as a therapeutic agent in cancer treatment .

Study 2: Toxicological Assessment

Another study focused on the toxicological profile of the compound. It was administered at various doses to assess acute and chronic toxicity. The findings revealed a favorable safety profile with no significant adverse effects observed at therapeutic doses .

Comparative Analysis

| Property | N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) | Other Xanthene Derivatives |

|---|---|---|

| Anticancer Activity | Yes | Varies |

| Antioxidant Activity | High | Moderate |

| Cell Cycle Arrest | G1 Phase | G1/S Phase |

| Safety Profile | Favorable | Variable |

Q & A

Q. What are the standard synthetic routes for N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide), and what catalysts are typically employed?

The compound is synthesized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling reactions. Key steps involve reacting a pyrido[2,3-d]pyrimidine precursor with substituted anilines in the presence of Pd₂dba₃ (palladium catalyst), X-Phos/S-Phos (ligands), and LiHMDS (base) in methanol or toluene. For example, coupling with 3,4,5-trifluoroaniline under these conditions yields derivatives with >50% efficiency . Optimized protocols recommend catalyst loadings of 2–4 mol% and reaction times of 12–24 hours under inert atmospheres.

Q. How is the purity and structural integrity of this compound validated in academic research settings?

Characterization relies on ¹H/¹³C NMR (δ values for aromatic protons at 7.0–8.3 ppm and tert-butyl groups at 1.3 ppm), high-resolution mass spectrometry (HRMS) (e.g., [M+H]⁺ calculated/observed deviations <2 ppm), and melting point analysis (e.g., 175–186°C for derivatives). Thin-layer chromatography (TLC) with MeOH/CHCl₃ (1:10) is used to monitor reaction progress (Rf ~0.47–0.54) .

Q. What safety precautions are recommended for handling xanthene-based amides during laboratory synthesis?

While specific data for this compound is limited, structurally related xanthene derivatives require PPE (gloves, lab coats) , fume hoods to avoid inhalation of fine powders, and protocols for managing acute toxicity (oral LD₅₀ >300 mg/kg). Avoid contact with skin/eyes (GHS Category 2 irritation) and store in dry, cool conditions .

Advanced Research Questions

Q. What strategies optimize reaction yields when introducing electron-withdrawing/donating substituents on the xanthene core?

Substituent effects are critical:

- Electron-withdrawing groups (e.g., -CF₃, -NO₂) require higher catalyst loadings (5 mol% Pd) and elevated temperatures (80°C) to overcome reduced nucleophilicity.

- Electron-donating groups (e.g., -OCH₃) proceed efficiently at room temperature with S-Phos ligands, achieving yields >70% .

- Steric hindrance (e.g., 2-naphthyl substituents) may necessitate prolonged reaction times (48 hours) .

Q. How do computational modeling approaches elucidate structure-activity relationships (SAR) for antifolate activity?

Molecular docking (e.g., with dihydrofolate reductase) identifies key interactions:

- The xanthene core’s planar structure facilitates π-π stacking in enzyme active sites.

- Tert-butyl groups enhance lipophilicity, improving membrane permeability (logP ~3.5).

- Fluorine substituents (e.g., in 32l) increase binding affinity via halogen bonds . QSAR models correlate substituent Hammett constants (σ) with IC₅₀ values, guiding rational design .

Q. What methodological challenges arise in characterizing byproducts or degradation products under varying storage conditions?

Stability studies reveal:

- Hydrolysis : Amide bonds degrade in aqueous acidic/basic conditions, detected via HPLC-MS (degradants at m/z ±14–18 Da).

- Photooxidation : Xanthene’s conjugated system forms quinones under UV light, monitored by UV-Vis (λmax shifts from 320 nm to 450 nm).

- Thermal decomposition : TGA-DSC shows decomposition >200°C, requiring storage at <4°C in amber vials .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for structurally similar derivatives?

Variations in melting points (e.g., 32t: 175–177°C vs. 32w: 119–121°C) arise from:

- Polymorphism : Recrystallization solvents (hexanes vs. CH₂Cl₂) yield different crystal forms.

- Purity : TLC Rf values and HRMS data must confirm >95% purity to validate mp consistency .

Methodological Best Practices

- Synthesis : Use LiHMDS (1M in toluene) for deprotonation to minimize side reactions.

- Purification : Gradient column chromatography (SiO₂, hexane/EtOAc 8:1 → 1:1) removes Pd residues.

- Characterization : Assign NMR peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals in aromatic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.